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Compound of Interest

Compound Name: 1-Butyl-1H-indol-7-amine

Cat. No.: B15240069 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, synthesis, and

spectroscopic properties of 1-Butyl-1H-indol-7-amine. It also explores the potential biological

activities of this class of compounds, offering insights for its application in scientific research

and drug development.

Molecular Structure and Properties
1-Butyl-1H-indol-7-amine is a derivative of the indole heterocyclic system, characterized by a

butyl group attached to the indole nitrogen (N1) and an amino group at the 7-position of the

indole ring.
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Property Value

IUPAC Name 1-Butyl-1H-indol-7-amine

Molecular Formula C₁₂H₁₆N₂

Molecular Weight 188.27 g/mol

Canonical SMILES CCCCN1C=CC2=C1C(C=C2)=N

InChI Key
InChI=1S/C12H16N2/c1-2-3-7-14-9-6-8-4-5-

10(13)11(8)12(14)9/h4-6,9H,2-3,7,13H2,1H3

CAS Number
Not available. The regioisomer 1-Butyl-1H-indol-

6-amine has the CAS number 1095573-82-2[1].

Synthesis
A specific, experimentally validated protocol for the synthesis of 1-Butyl-1H-indol-7-amine is

not readily available in the public domain. However, a plausible and efficient synthetic route can

be designed based on established methods for the N-alkylation of indoles. The proposed

synthesis involves the N-butylation of the commercially available 1H-Indol-7-amine (CAS

Number: 5192-04-1)[2].

Proposed Synthetic Protocol: N-Butylation of 1H-Indol-7-
amine
This protocol is adapted from general procedures for the N-alkylation of indoles.

Reaction Conditions1H-Indol-7-amine

Stirring, Room Temp to Reflux

N-Alkylation

1-Bromobutane
Base (e.g., NaH, K2CO3)
Solvent (e.g., DMF, THF)

1-Butyl-1H-indol-7-amineAqueous Workup &
Purification (Chromatography)
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Caption: Proposed synthetic workflow for 1-Butyl-1H-indol-7-amine.

Materials:

1H-Indol-7-amine

1-Bromobutane

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Hexane and Ethyl acetate for elution

Procedure:

To a solution of 1H-Indol-7-amine (1.0 eq) in anhydrous DMF at 0 °C under an inert

atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for

an additional 30 minutes.

Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by the slow addition of water at 0 °C.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and

then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in hexane to afford 1-Butyl-1H-indol-7-amine.

Spectroscopic Data
While experimental spectra for 1-Butyl-1H-indol-7-amine are not publicly available, the

following data are predicted based on the analysis of structurally related compounds, including

1-Butyl-1H-indole[3] and 1H-Indol-7-amine[2].

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~7.2-7.4 m 2H H-4, H-5

~7.0-7.1 d 1H H-2

~6.6-6.8 d 1H H-6

~6.4-6.5 d 1H H-3

~4.1-4.3 t 2H N-CH₂-(CH₂)₂-CH₃

~3.5-4.0 br s 2H -NH₂

~1.7-1.9 m 2H N-CH₂-CH₂-CH₂-CH₃

~1.3-1.5 m 2H N-(CH₂)₂-CH₂-CH₃

~0.9-1.0 t 3H N-(CH₂)₃-CH₃

¹³C NMR Spectroscopy (Predicted)
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Chemical Shift (δ, ppm) Assignment

~140-142 C-7a

~135-137 C-7

~128-130 C-3a

~120-122 C-2

~118-120 C-5

~110-112 C-4

~105-107 C-6

~100-102 C-3

~45-47 N-CH₂-(CH₂)₂-CH₃

~31-33 N-CH₂-CH₂-CH₂-CH₃

~19-21 N-(CH₂)₂-CH₂-CH₃

~13-14 N-(CH₂)₃-CH₃

Infrared (IR) Spectroscopy (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Medium, Sharp (doublet)

N-H stretching (asymmetric

and symmetric) of primary

amine

3100-3000 Medium C-H stretching (aromatic)

2960-2850 Strong C-H stretching (aliphatic)

~1620 Medium
N-H bending (scissoring) of

primary amine

1580-1450 Medium to Strong C=C stretching (aromatic)

~1330 Strong
C-N stretching (aromatic

amine)

800-700 Strong, Broad N-H wagging of primary amine

Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at

m/z = 188. Key fragmentation patterns would likely involve the loss of the butyl chain and

rearrangements characteristic of N-alkylindoles.

[C12H16N2]+•
m/z = 188

[M - C3H7]+•
m/z = 145

- C3H7•

[M - C4H9]+•
m/z = 131

- C4H9•

[C8H6N]+•
m/z = 116

- NH
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Caption: Predicted major fragmentation pathways for 1-Butyl-1H-indol-7-amine.

Potential Biological Activity and Applications
While no specific biological activities have been reported for 1-Butyl-1H-indol-7-amine, the 7-

aminoindole scaffold is a key structural motif in a number of biologically active compounds.

Anticancer and Cytotoxic Activity: Various derivatives of 7-aminoindole have demonstrated

cytotoxic effects against human cancer cell lines[4]. The introduction of different substituents

on the indole ring and the amino group can modulate this activity.

Antiviral Activity: Recently, 7-azaindole derivatives, which are structurally related to 7-

aminoindoles, have been identified as inhibitors of the SARS-CoV-2 spike protein-hACE2

interaction, suggesting a potential avenue for antiviral drug development[5].

Enzyme Inhibition: The indole nucleus is a common feature in many enzyme inhibitors. The

specific substitution pattern of 1-Butyl-1H-indol-7-amine could confer selectivity for various

enzyme targets.

Receptor Modulation: As analogues of tryptamines, substituted indoles can interact with a

variety of receptors in the central nervous system[6].

The N-butyl group can influence the lipophilicity of the molecule, potentially affecting its

pharmacokinetic properties such as cell membrane permeability and metabolic stability. Further

research is warranted to explore the specific biological targets and therapeutic potential of 1-
Butyl-1H-indol-7-amine.

Conclusion
1-Butyl-1H-indol-7-amine is a synthetically accessible indole derivative with potential for

further investigation in medicinal chemistry and chemical biology. This guide provides a

foundational understanding of its structure, a plausible synthetic route, and predicted

spectroscopic characteristics to aid researchers in its synthesis, characterization, and

exploration of its biological properties. The 7-aminoindole scaffold continues to be a promising

area for the development of novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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